CD532

Aurora Kinase MYCN Degradation Protein-Protein Interaction Disruption

CD532 is the only Aurora A inhibitor that stabilizes the DFG-in, inactive conformation required to disrupt the Aurora A–N-Myc protein-protein interaction and drive MYCN oncoprotein degradation (EC50 146.7-223 nM in SK-N-BE(2)/Kelly). Conventional inhibitors (MLN8054, VX-680) lack this allosteric mechanism. Ideal for oncoprotein clearance studies, X‑ray co‑crystallography, and in vivo medulloblastoma models (25 mg/kg i.p., t1/2 1.5 h). Ensure mechanism-specific MYCN research—procure the conformation-disrupting standard.

Molecular Formula C26H25F3N8O
Molecular Weight 522.5 g/mol
CAS No. 1639009-81-6
Cat. No. B2547210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD532
CAS1639009-81-6
Molecular FormulaC26H25F3N8O
Molecular Weight522.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F
InChIInChI=1S/C26H25F3N8O/c27-26(28,29)17-6-3-7-20(14-17)33-25(38)32-19-10-8-18(9-11-19)31-24-30-13-12-22(35-24)34-23-15-21(36-37-23)16-4-1-2-5-16/h3,6-16H,1-2,4-5H2,(H2,32,33,38)(H3,30,31,34,35,36,37)
InChIKeyGBMIFBVLJSCVJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CD532 (CAS 1639009-81-6): Aurora A Kinase Inhibitor with MYCN Degradation Activity


CD532 is a diaminopyrimidine-derived small molecule that functions as a potent and selective inhibitor of Aurora A kinase (IC50 = 45–48 nM) [1]. It is a cell-permeable compound that binds to the hinge region of Aurora A via a pyrazole moiety and stabilizes a DFG-in, inactive conformation of the kinase . Unlike conventional ATP-competitive inhibitors that primarily block catalytic activity, CD532 exerts a dual mechanism: it inhibits Aurora A kinase activity while simultaneously disrupting the protein-protein interaction between Aurora A and N-Myc, thereby driving ubiquitination and proteasomal degradation of the MYCN oncoprotein [2]. This dual action positions CD532 as a specialized research tool for MYCN-driven cancers, particularly neuroblastoma and medulloblastoma .

Why Generic Aurora A Inhibitors Cannot Substitute for CD532 in MYCN-Targeting Research


Aurora A kinase inhibitors are not functionally interchangeable for research applications targeting MYCN-driven cancers. Conventional Aurora A inhibitors (e.g., MLN8054, VX-680/Tozasertib, CCT129202) primarily inhibit kinase catalytic activity but fail to induce MYCN degradation [1]. The critical distinction lies in the conformational state stabilized upon inhibitor binding: CD532 stabilizes a DFG-in, inactive conformation that disrupts the Aurora A–N-Myc protein-protein interaction surface, an allosteric effect essential for MYCN destabilization [2]. In contrast, inhibitors that stabilize alternative conformations or lack this allosteric disruption mechanism do not achieve MYCN degradation, rendering them ineffective for studies requiring oncoprotein clearance [3]. Even among inhibitors that share this conformational disruption mechanism, such as MLN8237 (alisertib), differences exist in in vivo exposure, physicochemical properties, and stage of development, which directly impact experimental reproducibility and translational relevance [4].

CD532 Differential Evidence Guide: Quantitative Comparison Against In-Class Aurora A Inhibitors


Dual Mechanism: CD532 Inhibits Aurora A Kinase Activity and Induces MYCN Degradation vs. Kinase-Only Inhibitors

CD532 exerts a dual functional effect—Aurora A kinase inhibition (IC50 = 45–48 nM) plus MYCN protein degradation—whereas conventional Aurora A inhibitors such as MLN8054, VX-680, and CCT129202 exhibit only kinase inhibition without inducing MYCN loss [1]. In MYCN-amplified SK-N-BE(2) and Kelly neuroblastoma cells, CD532 induces MYCN degradation with EC50 values of 223 nM and 146.7 nM, respectively . This dual mechanism is structurally attributed to CD532's stabilization of a DFG-in, inactive conformation that disrupts the Aurora A–N-Myc binding interface, a property not shared by inhibitors that fail to induce this allosteric transition [2].

Aurora Kinase MYCN Degradation Protein-Protein Interaction Disruption

Conformational Selectivity: CD532 Stabilizes DFG-in, Inactive Conformation vs. MLN8054 and Alisertib

Crystallographic analysis demonstrates that CD532 binds Aurora A and stabilizes a specific DFG-in, inactive conformation characterized by displacement of the glycine-rich loop and α-C helix, enabling a network of polar contacts between E181, R255, and the DFG motif [1]. This conformation is distinct from that induced by MLN8054 or alisertib (MLN8237), though all three disrupt the N-Myc binding surface [2]. CD532 induces a global conformational shift that is directly visualized via surface representation changes between apo Aurora A (activation loop in yellow) and CD532-bound Aurora A (activation loop in red), with key structural rearrangements quantified in crystallographic electron density maps [3].

X-ray Crystallography Conformational Plasticity Allosteric Regulation

Selectivity Profile: CD532 Aurora A IC50 = 45 nM vs. Pan-Aurora Inhibitors CCT129202 and VX-680

CD532 is characterized as a highly potent and selective Aurora A inhibitor with an IC50 of 45–48 nM . In contrast, commonly used Aurora kinase inhibitors such as CCT129202 and VX-680 (Tozasertib) exhibit pan-Aurora inhibition profiles with activity against Aurora A, B, and C. CCT129202 demonstrates IC50 values of 42 nM (Aurora A), 198 nM (Aurora B), and 227 nM (Aurora C) . VX-680 exhibits Ki values of 0.7 nM (Aurora A), 18 nM (Aurora B), and 4.6 nM (Aurora C) [1]. The selectivity ratio of CD532 for Aurora A over Aurora B is not explicitly quantified in primary literature; however, the compound is described as "highly potent and selective" and "selective inhibitor of Aurora A" by authoritative sources .

Kinase Selectivity Aurora A Aurora B Pan-Aurora Inhibitor

In Vivo Pharmacokinetics: CD532 Serum Half-Life = 1.5 h vs. Alisertib (MLN8237) t1/2 = ~23 h

CD532 exhibits a short serum half-life (t1/2) of 1.5 hours in mice, as documented in product technical datasheets and pharmacokinetic studies . In contrast, the clinically advanced analog alisertib (MLN8237) demonstrates a substantially longer terminal half-life of approximately 23 hours in human subjects following oral administration [1]. This pharmacokinetic divergence has direct implications for experimental design: CD532's rapid clearance necessitates more frequent dosing (e.g., twice-daily intraperitoneal administration at 25–50 mg/kg in preclinical models) to maintain target engagement, whereas alisertib's extended half-life supports once-daily oral dosing in both preclinical and clinical settings [2].

Pharmacokinetics Half-life In Vivo Dosing

Solubility Profile: CD532 in DMSO = 50–100 mg/mL vs. Alisertib Sodium DMSO Solubility

CD532 exhibits favorable solubility for in vitro applications, with DMSO solubility reported as 50 mg/mL by Sigma-Aldrich and up to 100 mg/mL (191.37 mM) by Selleck Chemicals . The compound is insoluble in water but soluble in ethanol at 25 mg/mL (47.84 mM) . In contrast, alisertib (MLN8237) as the free base has limited aqueous solubility, which necessitated development of the sodium salt formulation (alisertib sodium) for clinical use to improve oral bioavailability [1]. This solubility differential makes CD532 a more convenient tool compound for cell culture studies where DMSO stock solution preparation is routine.

Solubility Formulation In Vitro Assay

In Vivo Efficacy: CD532 Reduces Tumor Growth in SHH-Medulloblastoma Model at 25 mg/kg i.p.

CD532 demonstrates in vivo antitumor efficacy in a subcutaneous sonic hedgehog (SHH)-subtype medulloblastoma mouse model. At a dose of 25 mg/kg administered intraperitoneally, CD532 significantly reduces tumor growth and extends survival in tumor-bearing animals . This in vivo activity is mechanistically linked to CD532's ability to drive MYCN degradation in the tumor tissue, providing functional validation of the compound's dual mechanism beyond in vitro systems [1]. While alisertib has also shown activity in medulloblastoma models, CD532 represents a distinct chemical scaffold within the conformation-disrupting class of Aurora A inhibitors, offering researchers an orthogonal tool for validating MYCN-targeting strategies [2].

Medulloblastoma SHH-subtype Tumor Growth Inhibition

CD532 Optimal Research and Preclinical Application Scenarios Based on Verified Differential Evidence


Functional Validation of MYCN Degradation in Neuroblastoma Cell Models

CD532 is optimally suited for studies requiring explicit measurement of MYCN oncoprotein degradation in MYCN-amplified neuroblastoma cell lines such as SK-N-BE(2) and Kelly. With an EC50 of 146.7–223 nM for MYCN loss in these models, CD532 enables dose-response analysis of oncoprotein clearance independent of Aurora A catalytic inhibition alone. This scenario is not replicable with conventional Aurora A inhibitors (e.g., MLN8054, VX-680) that lack the allosteric conformational disruption mechanism required for MYCN destabilization [1].

Structure-Activity Relationship (SAR) Studies Targeting DFG-in Conformational Stabilization

The crystallographically validated DFG-in, inactive conformation stabilized by CD532—characterized by displaced glycine-rich loop, α-C helix rearrangement, and E181-R255-DFG polar contact network—provides a defined structural template for medicinal chemistry optimization. Researchers developing next-generation MYCN-degrading Aurora A inhibitors can use CD532 as a reference ligand for X-ray co-crystallography, molecular docking, and binding-mode validation studies [2][3].

In Vivo Proof-of-Concept Studies in SHH-Subtype Medulloblastoma Xenografts

For preclinical evaluation of MYCN-targeting strategies in brain tumor models, CD532 offers validated in vivo activity at 25 mg/kg i.p. in subcutaneous SHH-subtype medulloblastoma models. The established dosing regimen—informed by the compound's 1.5 h serum half-life—allows researchers to design experiments with predictable exposure parameters. This scenario is particularly relevant for studies comparing conformation-disrupting Aurora A inhibitors against pan-Aurora inhibitors or alternative MYC-targeting modalities .

Control Compound for Alisertib Comparative Pharmacology Studies

Given that CD532 and alisertib (MLN8237) share the mechanism of Aurora A–N-Myc complex disruption but differ substantially in pharmacokinetic properties (t1/2: 1.5 h vs. ~23 h), solubility (DMSO: 50–100 mg/mL vs. limited free-base solubility), and developmental stage (preclinical tool vs. clinical candidate), CD532 serves as an ideal comparator for dissecting mechanism-specific effects from exposure-driven outcomes in translational pharmacology experiments [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for CD532

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.